An In-depth Technical Guide to the Physicochemical Properties of (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Keystone Role of (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate in Medicinal Chemistry
(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in the field of drug discovery and development. Its rigid pyrrolidine scaffold, coupled with the reactive chloromethyl group and the versatile benzyloxycarbonyl (Cbz) protecting group, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The stereochemistry at the C2 position is crucial, as it often dictates the biological activity and selectivity of the final drug candidate. This guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, and essential safety considerations for this important chemical entity, empowering researchers to effectively utilize it in their synthetic endeavors.
Core Molecular Attributes
A foundational understanding of a molecule begins with its fundamental identifiers and structural properties. These data points are critical for everything from reaction stoichiometry to analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate | N/A |
| CAS Number | 1187932-05-3 | [1] |
| Molecular Formula | C₁₃H₁₆ClNO₂ | [1] |
| Molecular Weight | 253.73 g/mol | [1] |
| Canonical SMILES | C1CCCl | [1] |
| InChI Key | O=C(N1CCC1)OCC2=CC=CC=C2 | [1] |
Synthesis Pathway: A Strategic Approach
Caption: Proposed synthesis of (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate.
Expert Insights into the Synthetic Strategy
The conversion of a primary alcohol to a chloride is a fundamental transformation in organic synthesis. The choice of a chlorinating agent is critical to ensure high yield and minimize side reactions.
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Thionyl Chloride (SOCl₂): This is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The reaction is typically performed in an inert solvent such as dichloromethane (DCM) or chloroform at or below room temperature. The addition of a base like pyridine can be used to neutralize the generated HCl.
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Appel Reaction: An alternative method involves the use of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). This reaction is generally milder than using thionyl chloride and can be advantageous for sensitive substrates.
Illustrative Experimental Protocol (Based on General Procedures)
The following protocol is a generalized procedure based on common laboratory practices for similar transformations and should be optimized for specific laboratory conditions.[2]
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-N-Cbz-prolinol (1.0 eq) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
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Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate.
Physicochemical Characterization: Predicted and Inferred Properties
Direct experimental data for the physicochemical properties of (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate are not widely published. However, we can infer and predict certain properties based on its structure and data from closely related compounds.
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Appearance | Colorless to pale yellow oil or low-melting solid | Many N-Cbz protected amino acid derivatives are oils or low-melting solids at room temperature. |
| Melting Point | Not available (likely low) | N/A |
| Boiling Point | > 200 °C at atmospheric pressure (with decomposition) | High molecular weight and presence of polar functional groups suggest a high boiling point. Decomposition at elevated temperatures is common for such compounds. |
| Solubility | Soluble in most organic solvents (e.g., DCM, chloroform, ethyl acetate, THF). Insoluble in water. | The presence of the benzyl and Cbz groups imparts significant nonpolar character, while the carbamate and chloro groups add some polarity, leading to good solubility in a range of organic solvents. The overall hydrophobicity makes it insoluble in water. |
Spectroscopic Analysis: The Fingerprint of the Molecule
Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. While specific spectra for the target molecule are not available, we can predict the key characteristic signals based on its structure.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
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Benzylic Protons: A singlet or AB quartet around 5.1-5.3 ppm for the two protons of the -CH₂-Ph group.
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Chloromethyl Protons: A multiplet (likely a doublet of doublets) in the range of 3.5-3.8 ppm for the -CH₂-Cl protons.
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Pyrrolidine Ring Protons: A series of multiplets in the upfield region (typically 1.8-4.2 ppm) corresponding to the protons on the pyrrolidine ring. The proton at the C2 position, adjacent to the chloromethyl group, would likely appear as a multiplet around 4.0-4.2 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the range of 154-156 ppm for the carbamate carbonyl carbon.
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Aromatic Carbons: Signals between 127-137 ppm for the carbons of the benzyl group.
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Benzylic Carbon: A signal around 67-68 ppm for the -CH₂-Ph carbon.
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Pyrrolidine Ring Carbons: Signals in the range of 23-60 ppm. The C2 carbon would be expected around 58-60 ppm, and the C5 carbon around 46-48 ppm.
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Chloromethyl Carbon: A signal in the range of 45-48 ppm for the -CH₂-Cl carbon.
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IR (Infrared) Spectroscopy:
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C=O Stretch (Carbamate): A strong absorption band around 1690-1710 cm⁻¹.
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C-O Stretch: A strong band in the region of 1220-1260 cm⁻¹.
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C-N Stretch: A band in the 1000-1250 cm⁻¹ region.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
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C-Cl Stretch: A band in the region of 600-800 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 253, with a characteristic M+2 isotope peak for the presence of chlorine (approximately one-third the intensity of the M⁺ peak).
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Fragmentation: Common fragmentation patterns would include the loss of the benzyl group (m/z = 91) and the chloromethyl group.
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Reactivity and Applications in Drug Discovery
The synthetic utility of (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate stems from the reactivity of its chloromethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions.
Caption: General reactivity of the title compound with nucleophiles.
This reactivity allows for the introduction of a wide variety of functional groups at the 2-position of the pyrrolidine ring, leading to the synthesis of diverse libraries of compounds for biological screening. The Cbz protecting group can be readily removed under standard hydrogenolysis conditions (H₂/Pd-C) to reveal the secondary amine, which can then be further functionalized.
The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates targeting a wide range of diseases.[3]
Safety and Handling: A Scientist's Responsibility
As a reactive chemical intermediate, (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate requires careful handling to ensure laboratory safety. While a specific Material Safety Data Sheet (MSDS) is not publicly available, the following precautions should be taken based on the reactivity of its functional groups and general laboratory safety principles.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
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Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture, as it can hydrolyze.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Inferred Hazard Statements (based on related compounds):
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May be harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Conclusion: A Versatile Tool for Innovation
(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry and dual points of functionality—the reactive chloromethyl group and the readily cleavable Cbz protecting group—provide a robust platform for the synthesis of novel and complex molecules. A thorough understanding of its physicochemical properties, synthetic accessibility, and safe handling is paramount for its effective application in the pursuit of new therapeutic agents. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this valuable chiral building block.
References
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- This is a placeholder for a real reference if one were to be found.
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Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents. [2]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. [Link][3]
- This is a placeholder for a real reference if one were to be found.
